molecular formula C18H14Cl2FN3S B11192881 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11192881
M. Wt: 394.3 g/mol
InChI Key: BMWSXPVYBFFONB-UHFFFAOYSA-N
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Description

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of dichlorophenyl, fluorophenyl, and prop-2-en-1-yl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the substituent groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
  • 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole lies in its specific combination of substituent groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its biological activity or alter its pharmacokinetic profile compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H14Cl2FN3S

Molecular Weight

394.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C18H14Cl2FN3S/c1-2-9-24-17(13-4-6-14(21)7-5-13)22-23-18(24)25-11-12-3-8-15(19)16(20)10-12/h2-8,10H,1,9,11H2

InChI Key

BMWSXPVYBFFONB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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